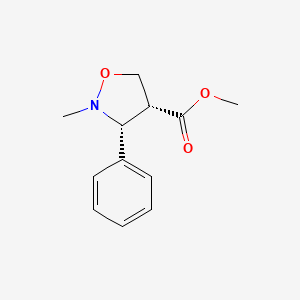![molecular formula C16H20N4O2 B14408018 N-Ethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea CAS No. 87666-28-2](/img/structure/B14408018.png)
N-Ethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N’-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea is a chemical compound known for its unique structure and potential applications in various fields This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N’-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea typically involves the reaction of 6-oxo-3-phenylpyridazine with an appropriate alkylating agent, followed by the introduction of the urea group. The reaction conditions often require the use of solvents such as dimethylformamide or dimethyl sulfoxide, and catalysts like potassium carbonate or sodium hydride to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and reduce production costs, while maintaining high purity levels of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-N’-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The phenyl group or the urea moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
N-Ethyl-N’-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of N-Ethyl-N’-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N’-propylurea: This compound has a similar structure but with a propyl group instead of an ethyl group.
6-Oxo-3-phenyl-1(6H)-pyridazinyl derivatives: These compounds share the pyridazine ring and phenyl group but differ in other substituents.
Uniqueness
N-Ethyl-N’-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
87666-28-2 |
|---|---|
Formule moléculaire |
C16H20N4O2 |
Poids moléculaire |
300.36 g/mol |
Nom IUPAC |
1-ethyl-3-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]urea |
InChI |
InChI=1S/C16H20N4O2/c1-2-17-16(22)18-11-6-12-20-15(21)10-9-14(19-20)13-7-4-3-5-8-13/h3-5,7-10H,2,6,11-12H2,1H3,(H2,17,18,22) |
Clé InChI |
QCBKNONFVUSAJH-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


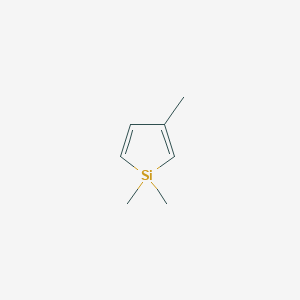
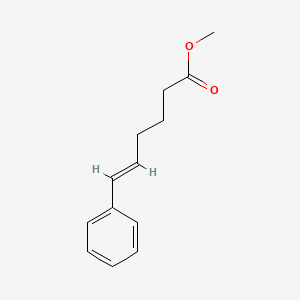
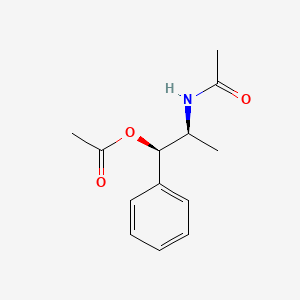
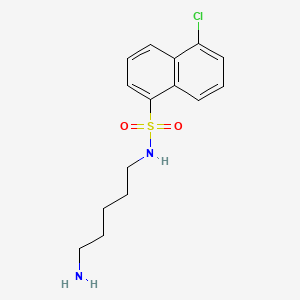
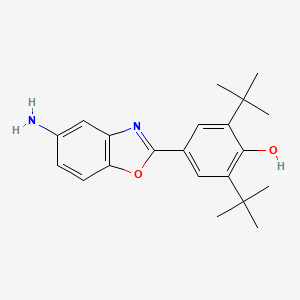
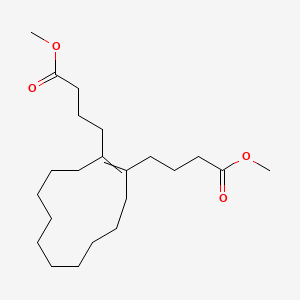
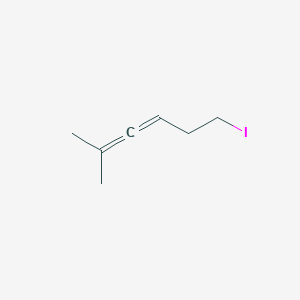
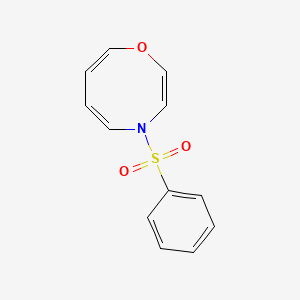
![9-[2-(Bromomethyl)naphthalen-1-YL]phenanthrene](/img/structure/B14407977.png)
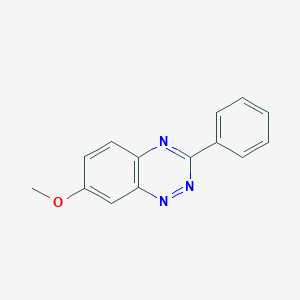
![1,1'-(Ethyne-1,2-diyl)bis[4-(phenylsulfanyl)benzene]](/img/structure/B14407987.png)
![9a,10-Dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14408016.png)
